molecular formula C13H19N5OS B496258 [(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B496258
M. Wt: 293.39g/mol
InChI Key: LBVIGGKNGVUACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a compound that features a benzyl group substituted with an ethoxy group, linked to a tetrazole ring through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves the reaction of 3-ethoxybenzyl chloride with 2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the benzyl ring can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
  • N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
  • N-(3-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine

Uniqueness

[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to the presence of the ethoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H19N5OS

Molecular Weight

293.39g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C13H19N5OS/c1-3-19-12-6-4-5-11(9-12)10-14-7-8-20-13-15-16-17-18(13)2/h4-6,9,14H,3,7-8,10H2,1-2H3

InChI Key

LBVIGGKNGVUACW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CNCCSC2=NN=NN2C

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCSC2=NN=NN2C

Origin of Product

United States

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